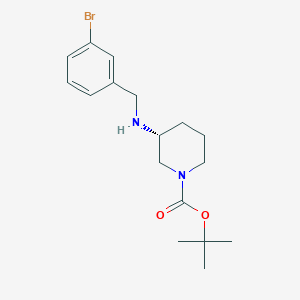

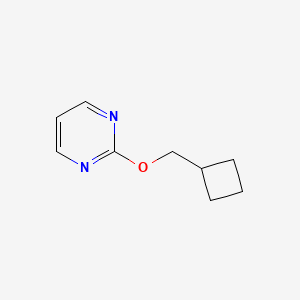

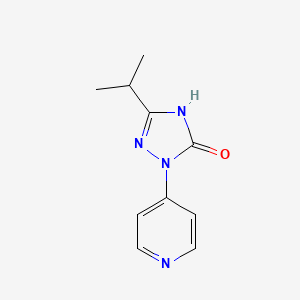

![molecular formula C18H16F2N2O2 B2384462 3,4-二氟-N-[3-(2-氧代哌啶-1-基)苯基]苯甲酰胺 CAS No. 941919-13-7](/img/structure/B2384462.png)

3,4-二氟-N-[3-(2-氧代哌啶-1-基)苯基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,4-difluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide, also known as DFPB, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.

科学研究应用

合成和化学性质

氟化技术:已经探索了氟化苯甲酰胺等氟化苯甲酰胺的合成和应用,例如3,4-二氟-N-[3-(2-氧代哌啶-1-基)苯基]苯甲酰胺,因其在药物化学中的有效用途而被广泛研究。氟化技术涉及向有机分子引入氟原子,增强其化学稳定性、亲脂性和生物利用度。例如,Pd(OTf)2 x 2 H2O催化的邻位氟化代表了苯甲酰胺衍生物官能化的关键方法,展示了该化合物在合成化学中的相关性 (Wang, Mei, & Yu, 2009)。

亲核取代反应:像3,4-二氟-N-[3-(2-氧代哌啶-1-基)苯基]苯甲酰胺这样的氟化化合物的独特电子性质使其能够进行亲核取代反应,促进复杂有机结构的合成。这种反应对于开发具有增强性能特性的新型治疗剂和材料至关重要。

材料科学应用

聚合物合成:氟化苯甲酰胺在先进聚合物的合成中起着关键作用。将其并入聚合物链中可以产生具有改善的热稳定性、化学抗性和机械性能的材料。这些特性对于开发各种工业应用的高性能材料至关重要,包括涂料、薄膜和工程塑料。

有机凝胶剂:已确定包括苯甲酰胺在内的氟化化合物是有效的有机凝胶剂。这些材料可以在低浓度下使有机溶剂凝胶化,形成具有流变特性的凝胶,具有在药物传递系统、环境修复和电子器件中的潜在应用 (Loiseau et al., 2002)。

生物活性和治疗潜力

抗癌活性:已经探索了氟化苯甲酰胺等氟化苯甲酰胺的结构基团对其抗癌性质的影响。这类化合物的衍生物已显示出对各种癌细胞系具有良好的抗增殖效果,突显了它们作为新型抗癌剂的潜力 (Soni et al., 2015)。

抗炎和免疫调节作用:一些苯甲酰胺衍生物表现出显著的抗炎和免疫调节活性,这对于治疗慢性炎症性疾病可能是有益的。这些效应突显了氟化苯甲酰胺在开发新的治疗剂,如哮喘和慢性阻塞性肺病等疾病的潜力 (Hatzelmann & Schudt, 2001)。

作用机制

Target of Action

The primary target of 3,4-difluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide is Factor Xa (FXa) . FXa is a crucial enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin. By inhibiting FXa, this compound can prevent thrombin generation and subsequent clot formation .

Mode of Action

3,4-difluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide acts as a direct inhibitor of FXa . It binds to the active site of FXa, preventing its interaction with its substrates and thereby inhibiting its activity . This compound has a high selectivity for FXa, with an inhibitory constant of 0.08 nM for human FXa .

Biochemical Pathways

By inhibiting FXa, 3,4-difluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide disrupts the coagulation cascade, reducing thrombin generation and ultimately preventing clot formation . This has downstream effects on various biochemical pathways involved in hemostasis and thrombosis .

Pharmacokinetics

This compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . The major circulating metabolite of this compound in humans is a sulfate conjugate of Ο-demethyl apixaban, which is inactive against human FXa .

Result of Action

The inhibition of FXa by 3,4-difluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide results in a reduction in thrombin generation . This leads to a decrease in clot formation, providing antithrombotic efficacy . Preclinical studies have demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis .

Action Environment

The action of 3,4-difluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide can be influenced by various environmental factors. For instance, factors affecting its bioavailability and metabolism, such as diet, liver function, and concomitant medications, can impact its efficacy and safety

属性

IUPAC Name |

3,4-difluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F2N2O2/c19-15-8-7-12(10-16(15)20)18(24)21-13-4-3-5-14(11-13)22-9-2-1-6-17(22)23/h3-5,7-8,10-11H,1-2,6,9H2,(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQIOXHNSKYQXLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC(=C(C=C3)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-difluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

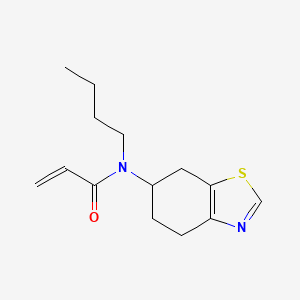

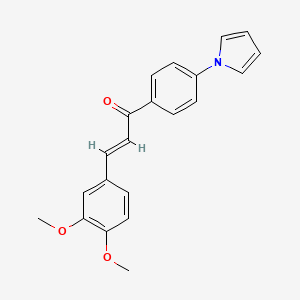

![3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-1-[(2-methylphenyl)methyl]urea](/img/structure/B2384379.png)

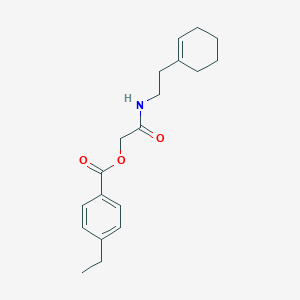

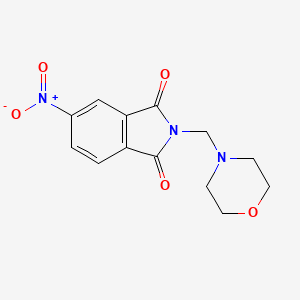

![8-{4-[(6-Chloro-2-fluorophenyl)methyl]piperazinyl}-3-methyl-7-[(4-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2384385.png)

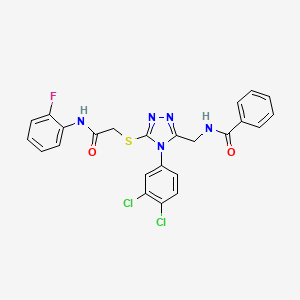

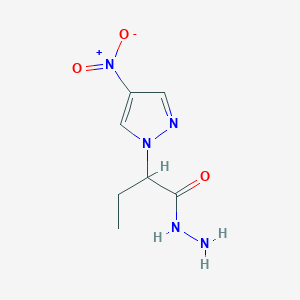

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-isopentyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2384391.png)

![4-Oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carboxylic acid](/img/structure/B2384392.png)

![2-{[2-(2-Methylpiperidino)acetyl]amino}benzenecarboxamide](/img/structure/B2384401.png)